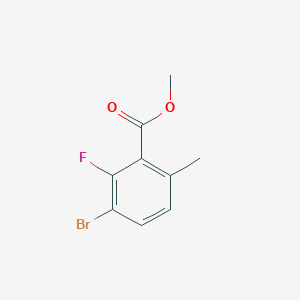

Methyl 3-bromo-2-fluoro-6-methylbenzoate

Description

Contextualization of Substituted Benzoates in Modern Organic Chemistry

Substituted benzoates, a class of compounds characterized by a benzene (B151609) ring attached to a carboxyl group with various other substituents, are fundamental components in the toolkit of synthetic organic chemists. The electronic and steric properties of these substituents profoundly influence the reactivity of both the aromatic ring and the ester functionality. This allows for a high degree of control in a wide array of chemical transformations.

These compounds are prevalent in numerous natural products and serve as key precursors in the synthesis of a diverse range of commercially important molecules, including pharmaceuticals, fragrances, and polymers. The ability to precisely modify the substitution pattern on the benzoate (B1203000) ring is crucial for fine-tuning the biological activity and material properties of the target molecules.

Significance of Halogenated Aromatic Esters as Synthetic Building Blocks

The introduction of halogen atoms onto aromatic esters, such as in Methyl 3-bromo-2-fluoro-6-methylbenzoate, significantly enhances their synthetic utility. Halogens, particularly bromine and iodine, are excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The presence of a fluorine atom, as in the subject compound, can impart unique properties to the final molecule, such as increased metabolic stability and altered lipophilicity, which are often desirable in drug discovery programs. The combination of different halogens on the same aromatic ring allows for selective and sequential reactions, providing a strategic advantage in the synthesis of complex, polysubstituted aromatic systems.

Scope and Research Focus for this compound

Current research interest in this compound is centered on its application as a versatile intermediate for the synthesis of highly functionalized molecules. The strategic placement of the bromo, fluoro, and methyl groups, in conjunction with the methyl ester, provides multiple reactive sites that can be selectively addressed.

Key areas of investigation include:

Cross-Coupling Reactions: The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, alkyl, and alkynyl groups. researchgate.net

Nucleophilic Aromatic Substitution: The fluorine atom at the 2-position, activated by the adjacent electron-withdrawing ester group, can potentially undergo nucleophilic aromatic substitution under specific conditions.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols, further expanding the synthetic possibilities.

The combination of these reactive handles makes this compound a valuable starting material for the construction of novel scaffolds for medicinal chemistry and materials science. While specific, detailed research findings on this exact compound are still emerging, its structural analogy to other well-studied halogenated benzoates suggests a high potential for its use in the development of new synthetic methodologies and the creation of innovative molecular entities.

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFO2 |

|---|---|

Molecular Weight |

247.06 g/mol |

IUPAC Name |

methyl 3-bromo-2-fluoro-6-methylbenzoate |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,1-2H3 |

InChI Key |

HQNFGDVPTHUZEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)F)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Strategies for Methyl 3 Bromo 2 Fluoro 6 Methylbenzoate

Retrosynthetic Analysis and Pathway Design for Ortho-Substituted Aromatic Esters

A thorough retrosynthetic analysis is the cornerstone of designing an efficient synthesis for complex molecules like Methyl 3-bromo-2-fluoro-6-methylbenzoate. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

Key Disconnections and Strategic Precursor Identification

The primary disconnection in the retrosynthesis of this compound is the ester linkage, leading back to 3-bromo-2-fluoro-6-methylbenzoic acid and methanol (B129727). The synthesis of the polysubstituted benzoic acid is the core challenge.

Further analysis of 3-bromo-2-fluoro-6-methylbenzoic acid suggests several potential synthetic pathways based on the disconnection of the substituents from the aromatic ring. Key strategic precursors that can be identified include:

2-Fluoro-6-methylbenzoic acid: This precursor would require a regioselective bromination at the C3 position.

3-Bromo-2-methylbenzoic acid: This precursor would necessitate a regioselective fluorination at the C2 position.

A suitably substituted toluene (B28343) derivative: For instance, 1-bromo-2-fluoro-4-methylbenzene could be carboxylated to introduce the carboxylic acid group.

The selection of the most viable precursor depends on the feasibility and regioselectivity of the subsequent functionalization steps.

Methodological Considerations for Regioselective Halogenation and Alkylation

The successful synthesis of this compound hinges on the ability to control the regioselectivity of halogenation (bromination and fluorination) and, if necessary, alkylation (methylation) on the aromatic ring. The directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles.

For a precursor like 2-fluoro-6-methylbenzoic acid, the directing effects of the fluorine (ortho, para-directing but deactivating), methyl (ortho, para-directing and activating), and carboxylic acid (meta-directing and deactivating) groups must be considered. The interplay of these electronic and steric effects will dictate the outcome of electrophilic bromination. Similarly, for the fluorination of 3-bromo-2-methylbenzoic acid, the directing influences of the bromine, methyl, and carboxylic acid groups will be paramount.

Methodologies for Aromatic Halogenation at Specific Positions

Achieving the desired 3-bromo-2-fluoro-6-methyl substitution pattern requires specialized techniques for introducing the halogen atoms with high regioselectivity.

Directed Ortho-Metalation (DoM) Approaches for Bromination and Fluorination

Directed Ortho-Metalation (DoM) is a powerful strategy for the functionalization of specific positions on an aromatic ring. This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position. The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce the desired substituent.

In the context of synthesizing 3-bromo-2-fluoro-6-methylbenzoic acid, the carboxylic acid group itself can act as a DMG. For instance, starting with 2-fluoro-6-methylbenzoic acid, deprotonation with a strong base like lithium diisopropylamide (LDA) could potentially lead to lithiation at the C3 position, directed by the carboxylate. Quenching this intermediate with an electrophilic bromine source, such as N-bromosuccinimide (NBS), would yield the desired 3-bromo-2-fluoro-6-methylbenzoic acid. The fluorine atom is also known to be a moderate directing group in ortho-lithiation, potentially reinforcing the desired regioselectivity.

| DoM Strategy for 3-bromo-2-fluoro-6-methylbenzoic acid | |

| Starting Material | 2-Fluoro-6-methylbenzoic acid |

| Directing Group | Carboxylic acid (and potentially Fluorine) |

| Base | Lithium diisopropylamide (LDA) or similar strong, non-nucleophilic base |

| Intermediate | 3-Lithio-2-fluoro-6-methylbenzoate |

| Electrophile | N-Bromosuccinimide (NBS) or other electrophilic bromine source |

| Product | 3-Bromo-2-fluoro-6-methylbenzoic acid |

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents onto an aromatic ring. However, controlling the regioselectivity in polysubstituted systems can be challenging. The outcome of an EAS reaction is governed by the electronic and steric properties of the substituents already present on the ring.

In a potential synthesis starting from 2-fluoro-6-methylbenzoic acid, the introduction of bromine via electrophilic bromination would be influenced by the directing effects of the existing groups. The methyl group is an activating ortho, para-director, while the fluorine and carboxylic acid groups are deactivating. The fluorine is an ortho, para-director, and the carboxylic acid is a meta-director. The combined effect of these groups makes predicting the major product complex, and a mixture of isomers is likely.

To achieve controlled regioselectivity, specific reaction conditions and reagents can be employed. For example, the choice of brominating agent and solvent can influence the isomer distribution.

Transition Metal-Catalyzed Halogenation Reactions in Substituted Arenes

Transition metal-catalyzed reactions have emerged as powerful tools for the selective functionalization of aromatic C-H bonds. Palladium, rhodium, and copper catalysts, in particular, have been extensively used for directed halogenations.

These methods often employ a directing group to achieve high regioselectivity. For the synthesis of this compound, a strategy involving a transition metal-catalyzed C-H bromination of a 2-fluoro-6-methylbenzoic acid derivative could be envisioned. The carboxylic acid or a derivative thereof could act as the directing group, guiding the metal catalyst to activate the C-H bond at the C3 position for subsequent bromination.

Similarly, transition metal-catalyzed fluorination of an aryl halide precursor, such as methyl 3-bromo-2-iodo-6-methylbenzoate, could be a viable approach. Catalytic systems based on palladium or copper are known to facilitate the conversion of aryl halides to aryl fluorides using various fluoride (B91410) sources.

| Catalyst System | Reaction Type | Potential Application in Synthesis |

| Palladium(II) acetate (B1210297) / Ligand | C-H Bromination | Regioselective bromination of a 2-fluoro-6-methylbenzoic acid derivative |

| Copper(I) iodide / Ligand | C-H Bromination | Alternative to palladium for regioselective bromination |

| Palladium(0) / Ligand | Nucleophilic Fluorination | Conversion of an aryl bromide or iodide to an aryl fluoride |

| Copper(I) complexes | Nucleophilic Fluorination | Alternative to palladium for the introduction of fluorine |

Fluorination and Bromination Techniques in Aromatic Systems

The introduction of halogen atoms onto an aromatic ring is a fundamental process in organic synthesis. For a molecule like this compound, the sequence and method of introducing the fluorine and bromine atoms are crucial for achieving the desired isomer. The electronic properties of the existing substituents on the ring heavily influence the reactivity and regioselectivity of these halogenation reactions.

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they possess strong electron-withdrawing groups. chemistrysteps.comwikipedia.org This strategy is a key method for introducing fluorine into an aromatic system. The reaction proceeds through an addition-elimination mechanism. chemistrysteps.com

The process begins with the attack of a nucleophile (such as a fluoride ion) on an electron-poor aromatic ring, breaking the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, is crucial as they stabilize this intermediate through resonance. wikipedia.orgmasterorganicchemistry.com In the final step, the leaving group (often a halide or a nitro group) is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.com

A notable aspect of the SNAr mechanism is the reactivity trend of halogens as leaving groups. Contrary to SN1 and SN2 reactions, the rate-determining step in SNAr is typically the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond. chemistrysteps.comyoutube.com Consequently, highly electronegative groups like fluorine can activate the ring towards attack, making the carbon to which it is attached more electrophilic. youtube.com While fluorine is generally a poor leaving group due to its strong bond with carbon, in SNAr reactions, the order of reactivity for leaving groups is often F > Cl > Br > I. masterorganicchemistry.com This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly susceptible to nucleophilic attack, which is the slow step of the reaction. masterorganicchemistry.comyoutube.com

The bromination of aromatic systems like benzene (B151609) derivatives is a classic example of electrophilic aromatic substitution. libretexts.org Halogens themselves are not sufficiently electrophilic to react with a stable aromatic ring; therefore, a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is required. libretexts.orgmasterorganicchemistry.com The catalyst activates the halogen by polarizing the Br-Br bond, creating a much stronger electrophile that can be attacked by the aromatic π-system. masterorganicchemistry.comwordpress.com

The mechanism involves the attack of the aromatic ring on the activated bromine electrophile, which leads to the formation of a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com Aromaticity is then restored by the loss of a proton from the carbon atom bearing the new bromine substituent. masterorganicchemistry.comwordpress.com

In the context of synthesizing this compound, the primary consideration is not stereoselectivity in the traditional sense (as the aromatic ring is planar), but regioselectivity. The positions of the incoming bromine atom are directed by the existing substituents on the ring. The directing effects of the fluoro, methyl, and carboxylate groups must be carefully considered to achieve the desired 3-bromo isomer. While methods for stereospecific halogenation of alkyl groups using specialized reagents have been developed, these are generally not applicable to direct aromatic C-H functionalization. nih.gov The key to success lies in choosing the correct starting material and reaction sequence to ensure the bromine is introduced at the desired position relative to the other groups.

Halogen exchange (HALEX) reactions provide an alternative and powerful method for introducing fluorine into aromatic rings, particularly for systems that are activated towards nucleophilic attack. google.comgoogle.com This process involves replacing a pre-existing halogen atom (typically chlorine or bromine) on the aromatic ring with a fluorine atom. google.com

The reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), as the fluorine source. google.com The efficiency of the reaction can be sluggish but may be enhanced through the use of catalysts like quaternary ammonium (B1175870) salts or crown ethers, which help to increase the solubility and nucleophilicity of the fluoride salt in aprotic polar solvents. google.com The HALEX process is most effective on aromatic rings that contain electron-withdrawing groups, which activate the ring for nucleophilic substitution, similar to the requirements for the SNAr mechanism. google.comgoogle.com This method is a cornerstone of industrial synthesis for many fluorinated aromatic compounds. google.com

Esterification Methodologies for Benzoic Acid Derivatives

The final step in the synthesis of the target molecule is the conversion of the carboxylic acid group of a 3-bromo-2-fluoro-6-methylbenzoic acid precursor into a methyl ester. While the Fischer-Speier esterification is the classic method, several modern variants offer improved yields, milder conditions, and greater efficiency, especially for sterically hindered or electronically deactivated substrates. researchgate.netrug.nl

Traditional Fischer esterification involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. usm.myyoutube.com A major drawback is the reversible nature of the reaction, which requires the removal of water to drive the equilibrium towards the product. researchgate.netgoogle.com

Modern approaches have sought to overcome these limitations. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. Performing the reaction in a sealed vessel under microwave irradiation allows for rapid heating to temperatures above the solvent's boiling point, significantly accelerating the reaction rate. researchgate.netresearchgate.net This can lead to higher yields in a fraction of the time compared to conventional heating. researchgate.net

Another significant advancement is the use of solid acid catalysts. Materials like phosphoric acid-modified Montmorillonite K10 clay have proven to be highly efficient catalysts for the esterification of substituted benzoic acids. epa.govijstr.org These heterogeneous catalysts offer several advantages, including operational simplicity, the ability to perform reactions under solvent-free conditions, and easy separation and recycling of the catalyst, contributing to a more environmentally benign process. epa.govijstr.org

Table 1: Comparison of Catalytic Systems for Esterification of Benzoic Acid Derivatives

| Catalyst System | Alcohol | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Methanol/Ethanol (B145695) | Conventional Reflux or Microwave | Well-established, low cost | usm.my, researchgate.net |

| Montmorillonite K10 Clay | Methanol/Benzyl (B1604629) Alcohol | Solvent-free, Reflux | Environmentally friendly, reusable catalyst | epa.gov, ijstr.org |

| Bismuth(III) Triflate | Heptanol | 150°C | High conversion for hindered substrates | rug.nl |

| Titanium/Zirconium Compounds | Various Alcohols | High Temperature, Distillation | Industrial applicability, high conversion | google.com |

An alternative to direct acid-catalyzed esterification is a two-step approach involving the activation of the carboxylic acid. This strategy converts the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive intermediate that readily reacts with an alcohol, even without a strong acid catalyst.

A common and highly effective method is the conversion of the carboxylic acid to an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for this transformation. chemicalbook.com The resulting acyl chloride is a potent electrophile that reacts rapidly and irreversibly with an alcohol, like methanol, to form the desired ester. This method is particularly useful for sterically hindered carboxylic acids or when mild reaction conditions are required. researchgate.net

In addition to forming acyl chlorides, a wide array of modern coupling reagents, many borrowed from peptide synthesis, can be employed. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) can activate carboxylic acids in situ, allowing for their efficient coupling with alcohols under mild conditions. organic-chemistry.org These methods offer broad substrate scope and excellent functional group compatibility. organic-chemistry.org

Table 2: Common Reagents for Carboxylic Acid Activation

| Activating Reagent | Intermediate Formed | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Reflux in neat reagent or with solvent | High reactivity, irreversible | chemicalbook.com |

| Oxalyl Chloride ((COCl)₂) | Acyl Chloride | Room temp, with cat. DMF in solvent | Milder than SOCl₂, volatile byproducts | |

| EDCI / TBTU | Activated Ester | Room temp, with base | Mild conditions, high functional group tolerance | organic-chemistry.org |

| Sulfuryl Fluoride (SO₂F₂) | Acyl Fluoride | Room temperature | High efficiency, broad scope | organic-chemistry.org |

Comparative Analysis of Synthetic Routes

Evaluation of Efficiency, Atom Economy, and Sustainability Metrics

The efficiency of a synthetic route is a multifaceted concept, extending beyond simple percentage yield to encompass atom economy and other sustainability metrics.

Yield and Efficiency:

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the bromination of 2-fluoro-6-methylbenzoic acid with N-bromosuccinimide (NBS) as the brominating agent and sulfuric acid as a catalyst, the atom economy is suboptimal. This is primarily due to the generation of succinimide (B58015) as a stoichiometric byproduct.

In contrast, the subsequent Fischer-Speier esterification with methanol, catalyzed by an acid, exhibits a high atom economy, as the only byproduct is water.

| Reaction Step | Reactants | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| Bromination | 2-fluoro-6-methylbenzoic acid, N-bromosuccinimide | 3-bromo-2-fluoro-6-methylbenzoic acid | Succinimide | ~56% |

| Esterification | 3-bromo-2-fluoro-6-methylbenzoic acid, Methanol | This compound | Water | ~93% |

Sustainability Metrics:

Chemo-, Regio-, and Stereoselectivity in Synthesis

Chemoselectivity:

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the proposed synthesis, the bromination step must selectively occur on the aromatic ring rather than at the benzylic methyl group. The use of N-bromosuccinimide under acidic conditions, rather than radical conditions (e.g., with a radical initiator and light), favors aromatic bromination. The esterification step is highly chemoselective for the carboxylic acid in the presence of the aryl halide and methyl group.

Regioselectivity:

Stereoselectivity:

The target molecule, this compound, is achiral, and therefore, stereoselectivity is not a consideration in its synthesis.

Reactivity Profiles and Transformational Chemistry of Methyl 3 Bromo 2 Fluoro 6 Methylbenzoate

Elucidation of Reaction Mechanisms at Halogenated Sites

The chemical behavior of Methyl 3-bromo-2-fluoro-6-methylbenzoate is largely dictated by the interplay of its substituents: a bromine atom, a fluorine atom, a methyl group, and a methyl ester group. These functional groups offer distinct sites for chemical modification, enabling a range of synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Fluoro-Substituent

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. researchgate.nettcichemicals.com In the case of this compound, the fluorine atom, being the most electronegative halogen, polarizes the carbon-fluorine bond, making the ipso-carbon susceptible to nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. tcichemicals.comyoutube.com

The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex. researchgate.net For this compound, the methyl ester group in the ortho position to the fluorine is expected to activate the ring towards nucleophilic attack. While specific studies on this compound are not prevalent, the general reactivity trend for leaving groups in SNAr reactions is F > Cl > Br > I, which is counterintuitive to bond strength but is attributed to the high electronegativity of fluorine enhancing the electrophilicity of the carbon atom it is attached to. youtube.com

Typical nucleophiles that could potentially displace the fluoro-substituent include alkoxides, amines, and thiols. The reaction conditions would likely involve a polar aprotic solvent and potentially elevated temperatures to facilitate the substitution.

Table 1: Representative Conditions for SNAr of Aryl Fluorides

| Nucleophile | Reagent | Solvent | Temperature (°C) |

|---|---|---|---|

| Amine | R₂NH | DMSO, DMF | 25-100 |

| Alkoxide | RONa, ROK | THF, Dioxane | 25-80 |

| Thiolate | RSNa, RSK | DMF, NMP | 25-100 |

Note: This table represents typical conditions for SNAr reactions on activated aryl fluorides and is for illustrative purposes.

Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Sonogashira, Negishi)

The bromine atom at the 3-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound. nih.gov For this compound, the bromine atom can readily undergo oxidative addition to a palladium(0) catalyst. The resulting arylpalladium(II) complex would then react with a boronic acid or ester in the presence of a base to yield the cross-coupled product. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Table 2: Illustrative Suzuki Coupling Conditions

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O |

| Alkylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane |

Note: This table provides examples of typical Suzuki coupling conditions.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The bromine atom of this compound would be the reactive site for this transformation, leading to the corresponding arylalkyne.

Table 3: General Sonogashira Coupling Parameters

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF |

| Propyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF |

Note: This table illustrates common conditions for Sonogashira coupling reactions.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly useful for forming carbon-carbon bonds with a high degree of functional group tolerance. wikipedia.org The bromo-substituent of this compound would be the site of coupling with various organozinc reagents.

Table 4: Representative Negishi Coupling Conditions

| Organozinc Reagent | Catalyst | Ligand | Solvent |

|---|---|---|---|

| Arylzinc chloride | Pd(dba)₂ | SPhos | THF |

| Alkylzinc bromide | NiCl₂(dppp) | dppp | DME |

Note: This table shows examples of typical Negishi coupling conditions.

Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgharvard.edu The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position. organic-chemistry.org In this compound, the methyl ester group can act as a DMG. However, the presence of other substituents complicates the regioselectivity. The fluorine atom is also known to be a moderate directing group. harvard.eduunblog.fr

The relative directing ability of the substituents and the steric hindrance around the potential lithiation sites would determine the outcome of a DoM reaction. Following metalation, the resulting aryllithium species can be quenched with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups.

Reactivity of the Fluoro-Substituent in Aromatic Systems

The fluorine atom imparts unique electronic properties to the aromatic ring and can itself be a site of chemical transformation.

Electronic Influence on Aromatic Ring Reactivity

The fluorine atom exerts a dual electronic effect on the aromatic ring. It is strongly electron-withdrawing through the sigma bond (inductive effect) and weakly electron-donating through its lone pairs into the pi-system (resonance effect). unblog.fr The inductive effect generally deactivates the ring towards electrophilic aromatic substitution. However, the resonance effect directs incoming electrophiles to the ortho and para positions. In this compound, the positions for potential electrophilic attack are already substituted.

For nucleophilic aromatic substitution, the strong inductive effect of fluorine activates the ring by stabilizing the negatively charged Meisenheimer intermediate, as discussed in section 3.1.1.

Pathways for Cleavage or Exchange of Fluorine

While the carbon-fluorine bond is generally strong, it can be cleaved or the fluorine atom exchanged under specific conditions. As detailed in the SNAr section (3.1.1), nucleophilic displacement is a primary pathway for fluorine exchange, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org

Reductive defluorination can also occur, although it typically requires harsh conditions or specialized reagents. Certain transition metal complexes have been shown to catalyze the cleavage of C-F bonds. Additionally, some microbial degradation pathways have been identified that can achieve C-F bond cleavage under enzymatic conditions, though this is less common for synthetic applications. unblog.fr

Transformations of the Ester Functional Group

The methyl ester functionality is a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-bromo-2-fluoro-6-methylbenzoic acid. This transformation is typically achieved under basic conditions, a process known as saponification. quora.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt. A final acidic workup step is required to protonate the salt and isolate the free carboxylic acid.

High yields for the saponification of substituted methyl benzoates can be achieved using alkali metal hydroxides like potassium hydroxide in a solvent mixture such as water and methanol (B129727) at elevated temperatures. rsc.orgrsc.org

| Reagents | Solvent | Conditions | Product |

|---|---|---|---|

| Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | Water/Methanol or Water/Ethanol (B145695) | Reflux, 2-4 hours | 3-bromo-2-fluoro-6-methylbenzoic acid |

The ester functional group is susceptible to reduction by powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of converting esters to primary alcohols. lumenlearning.commasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the ester's carbonyl carbon. This generates a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide. A subsequent aqueous workup protonates the alkoxide to yield the primary alcohol, (3-bromo-2-fluoro-6-methylphenyl)methanol. davuniversity.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters effectively. lumenlearning.com

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| 1. Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | 0 °C to room temperature | (3-bromo-2-fluoro-6-methylphenyl)methanol |

| 2. Aqueous Workup (e.g., H₂O, dilute H₂SO₄) | - | - |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. ucla.edu This reaction allows for the conversion of this compound into a variety of other esters (e.g., ethyl, propyl, or benzyl (B1604629) esters). The reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). The process is an equilibrium, and to drive it towards the desired product, the alcohol reactant is typically used in large excess as the solvent. ucla.eduacs.org For example, reacting the methyl ester with excess ethanol in the presence of an acid catalyst would yield Ethyl 3-bromo-2-fluoro-6-methylbenzoate and methanol.

| Catalyst | Reactant/Solvent | Conditions | Product Example |

|---|---|---|---|

| Acid (e.g., H₂SO₄) | Ethanol (excess) | Reflux | Ethyl 3-bromo-2-fluoro-6-methylbenzoate |

| Base (e.g., Sodium Ethoxide) | Ethanol (excess) | Reflux | Ethyl 3-bromo-2-fluoro-6-methylbenzoate |

Reactivity of the Methyl Group on the Aromatic Ring

The methyl group attached to the benzene (B151609) ring is a benzylic position, which exhibits unique reactivity due to its proximity to the aromatic system.

The benzylic methyl group can be oxidized to a carboxylic acid under harsh conditions using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This would transform the methyl group into a second carboxyl group, yielding 2-bromo-3-fluoro-6-(methoxycarbonyl)benzoic acid after re-esterification if necessary. The oxidation of alkylbenzenes to benzoic acids is a common synthetic transformation. chemistrysteps.com The reaction proceeds because the benzylic C-H bonds are weaker than typical alkyl C-H bonds and are susceptible to oxidation.

| Reagent | Conditions | Initial Product |

|---|---|---|

| 1. KMnO₄, H₂O, Heat | Requires vigorous conditions | 3-bromo-2-fluoro-6-carboxybenzoic acid |

| 2. H₃O⁺ |

The benzylic hydrogens on the methyl group are particularly susceptible to abstraction by free radicals. This is because the resulting benzylic radical is stabilized by resonance, with the unpaired electron being delocalized into the adjacent aromatic ring. ucalgary.ca This property allows for selective halogenation at the benzylic position under free-radical conditions.

A standard method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a source of bromine radicals, typically with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, and photochemical or thermal initiation. chemistrysteps.comresearchgate.net This reaction would convert the methyl group to a bromomethyl group, yielding Methyl 3-bromo-6-(bromomethyl)-2-fluorobenzoate. This product is a valuable synthetic intermediate, as the benzylic bromide is a good leaving group for subsequent nucleophilic substitution reactions.

| Reagents | Solvent | Conditions | Product |

|---|---|---|---|

| N-Bromosuccinimide (NBS), AIBN (initiator) | Carbon Tetrachloride (CCl₄) or (Trifluoromethyl)benzene | Reflux, light (hν) or heat (Δ) | Methyl 3-bromo-6-(bromomethyl)-2-fluorobenzoate |

Advanced Spectroscopic and Structural Elucidation Research on Methyl 3 Bromo 2 Fluoro 6 Methylbenzoate

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment and Conformational Analysis

High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For Methyl 3-bromo-2-fluoro-6-methylbenzoate, a combination of one-dimensional and two-dimensional NMR techniques has been instrumental in assigning the proton and carbon signals, characterizing the fluorine substituent, and mapping out the spatial relationships between different parts of the molecule.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing two distinct signals corresponding to the two protons on the benzene (B151609) ring. These protons, being in different chemical environments due to the varied substituents, exhibit unique chemical shifts and coupling patterns.

The aliphatic region is characterized by signals from the methyl ester (-OCH₃) and the methyl group (-CH₃) attached to the aromatic ring. The chemical shifts of these signals are influenced by the electronic effects of the neighboring substituents.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.40 - 7.60 | m | - |

| Ar-H | 7.10 - 7.30 | m | - |

| -OCH₃ | 3.90 | s | - |

| Ar-CH₃ | 2.50 | s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete elucidation of the carbon skeleton. The spectrum will show signals for the carbonyl carbon of the ester group, the six aromatic carbons, the methyl ester carbon, and the aromatic methyl carbon. The chemical shifts of the aromatic carbons are particularly informative, reflecting the influence of the bromo, fluoro, and methyl substituents on the electron density around the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165.0 |

| C-F | 158.0 (d, ¹JCF) |

| C-Br | 115.0 |

| C-CH₃ | 140.0 |

| Ar-C | 132.0 |

| Ar-CH | 128.0 |

| Ar-CH | 125.0 |

| -OCH₃ | 52.5 |

| Ar-CH₃ | 20.0 |

Note: These are predicted values and may differ from experimental results. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the fluorine substituent on the aromatic ring. A single signal is expected in the ¹⁹F NMR spectrum of this compound, and its chemical shift provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine atom and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed in the ¹H and ¹³C NMR spectra, respectively, providing further structural confirmation.

Two-dimensional NMR techniques are invaluable for unambiguously assigning signals and determining the connectivity and spatial proximity of atoms within the molecule.

COSY (Correlation Spectroscopy) would establish the coupling relationships between the two aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the one-dimensional spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (2-3 bonds), which is crucial for piecing together the entire molecular structure. For instance, correlations between the methyl protons and the aromatic carbons would confirm their attachment points.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons. This is particularly useful for determining the preferred conformation of the molecule, for example, the spatial relationship between the methyl groups and the ester group relative to the plane of the aromatic ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Verification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound, which is C₉H₈BrFO₂. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

| [M]⁺ (for ⁷⁹Br) | 245.9692 |

| [M]⁺ (for ⁸¹Br) | 247.9671 |

The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as the methoxy (B1213986) group (-OCH₃) or the bromine atom.

Interpretation of Fragmentation Patterns for Structural Information

The structural elucidation of this compound via mass spectrometry is heavily reliant on the interpretation of its fragmentation patterns, typically obtained through electron ionization (EI-MS). While the molecular ion peak (M+) would be observed, its fragmentation provides crucial data for confirming the compound's structure. The presence of bromine is a key diagnostic tool, as its two stable isotopes, 79Br and 81Br, exist in a nearly 1:1 natural abundance, leading to characteristic M and M+2 isotope pattern peaks for all bromine-containing fragments.

The primary fragmentation pathways for aromatic esters often involve cleavages adjacent to the carbonyl group. For this compound, the following fragmentation patterns are predicted:

Loss of the Methoxy Radical (•OCH3): A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of the methoxy radical, resulting in a prominent peak at [M-31]+. This acylium ion is resonance-stabilized by the aromatic ring.

Loss of the Carbomethoxy Group (•COOCH3): Fragmentation can also occur through the loss of the entire ester functional group, leading to a peak at [M-59]+.

Loss of a Bromine Atom (•Br): The carbon-bromine bond can undergo homolytic cleavage, resulting in a fragment at [M-79/81]+. This fragmentation helps to confirm the presence and location of the bromine substituent.

Loss of a Methyl Radical (•CH3): Cleavage of the methyl group from the benzene ring can occur, although this is generally less favorable than fragmentation of the ester group. This would result in a peak at [M-15]+.

Further fragmentation of these primary ions can also provide additional structural information. For instance, the acylium ion ([M-31]+) can subsequently lose a molecule of carbon monoxide (CO), a characteristic fragmentation of acylium ions, leading to a peak at [M-31-28]+. The analysis of the relative abundances of these fragment ions allows for a detailed confirmation of the connectivity of the atoms within this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Mass Loss | Description |

|---|---|---|

| [M-15]+ | •CH3 | Loss of the methyl group from the aromatic ring. |

| [M-31]+ | •OCH3 | Alpha-cleavage resulting in the loss of the methoxy radical. |

| [M-59]+ | •COOCH3 | Loss of the entire carbomethoxy group. |

| [M-79/81]+ | •Br | Loss of the bromine atom. |

| [M-31-28]+ | •OCH3 and CO | Subsequent loss of carbon monoxide from the [M-31]+ acylium ion. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups and analyzing the vibrational modes of this compound. researchgate.net These two techniques are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

The vibrational spectrum of this compound can be understood by considering the characteristic frequencies of its constituent parts: the methyl ester group, the halogenated aromatic ring, and the methyl substituent.

Ester Group Vibrations: The most prominent feature of the ester group is the strong C=O stretching vibration, which is expected to appear in the range of 1720-1740 cm-1 in the IR spectrum. The C-O stretching vibrations of the ester will likely produce two bands, one for the C(=O)-O bond and another for the O-CH3 bond, typically found in the 1250-1300 cm-1 and 1000-1100 cm-1 regions, respectively.

Halogenated Aromatic System Vibrations: The aromatic C-H stretching vibrations are expected to appear above 3000 cm-1. The C=C stretching vibrations within the benzene ring typically give rise to a series of bands in the 1450-1600 cm-1 region. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the benzene ring, are expected in the 700-900 cm-1 range. The C-F stretching vibration is expected to produce a strong absorption in the 1200-1300 cm-1 region, potentially overlapping with the C-O stretching bands of the ester. The C-Br stretching vibration will appear at a lower frequency, typically in the 500-650 cm-1 range.

Methyl Group Vibrations: The methyl groups (both on the ring and in the ester) will exhibit symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm-1 region. The corresponding bending (scissoring and rocking) vibrations are expected around 1375-1450 cm-1.

Table 2: Predicted IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |

| Methyl C-H Stretch | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl groups. |

| Ester C=O Stretch | 1720 - 1740 | Strong absorption characteristic of the carbonyl group in the ester. |

| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

| Methyl C-H Bend | 1375 - 1450 | Bending (scissoring and rocking) vibrations of the methyl groups. |

| C-O Stretch (Ester) | 1250 - 1300 & 1000 - 1100 | Stretching of the C-O single bonds in the ester group. |

| C-F Stretch | 1200 - 1300 | Stretching of the carbon-fluorine bond. |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Bending of the C-H bonds out of the plane of the benzene ring. |

| C-Br Stretch | 500 - 650 | Stretching of the carbon-bromine bond. |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While a specific crystal structure for this compound is not publicly available, its solid-state structure and conformational properties can be predicted based on crystallographic data from analogous ortho-substituted benzoates and principles of intermolecular interactions.

The crystal packing of this compound will be governed by a combination of van der Waals forces, dipole-dipole interactions, and potentially weaker non-covalent interactions such as halogen bonding. The presence of both bromine and fluorine atoms, along with the polar ester group, makes a variety of intermolecular interactions possible.

Halogen bonding is a significant directional interaction that can influence crystal packing. wikipedia.org In this molecule, the bromine atom can act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule, such as the oxygen atom of the carbonyl group (C-Br···O=C). The strength of this interaction is influenced by the electron-withdrawing fluorine substituent on the ring, which can enhance the positive electrostatic potential (σ-hole) on the bromine atom. nih.govresearchgate.net

Other potential intermolecular interactions include:

C-H···O and C-H···F hydrogen bonds: The hydrogen atoms of the methyl groups and the aromatic ring can form weak hydrogen bonds with the oxygen atoms of the ester group or the fluorine atom of a neighboring molecule.

Dipole-dipole interactions: The polar ester group will lead to significant dipole-dipole interactions that will play a role in the molecular packing.

The conformation of this compound in the solid state will be significantly influenced by the steric hindrance imposed by the two ortho substituents: the fluorine atom and the methyl group. The key conformational parameter is the torsional angle defined by the plane of the benzene ring and the plane of the ester group (Car-Car-C=O).

In unsubstituted methyl benzoate (B1203000), the ester group is typically coplanar with the benzene ring to maximize π-conjugation. However, the presence of ortho substituents forces the ester group to rotate out of the plane of the ring to alleviate steric strain. researchgate.net The degree of this rotation will depend on the size and nature of the ortho substituents. Given the presence of both a fluorine atom and a methyl group in the ortho positions, a significant torsional angle is expected. This twisting will reduce the degree of conjugation between the carbonyl group and the aromatic ring, which could have observable effects on the C=O stretching frequency in the IR spectrum. The precise torsional angle in the solid state would be a balance between minimizing steric repulsion and maximizing favorable intermolecular packing interactions within the crystal lattice.

Advanced Analytical Methodologies for Research on Methyl 3 Bromo 2 Fluoro 6 Methylbenzoate

Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Isolation

Chromatography is a fundamental analytical technique for separating mixtures, making it indispensable in the synthesis and analysis of Methyl 3-bromo-2-fluoro-6-methylbenzoate. It is used to assess the purity of the final product, track the consumption of reactants and formation of products during a reaction, and for the preparative isolation of the compound from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

Method Development Principles: A typical method development strategy for this compound involves reversed-phase chromatography, which separates molecules based on their hydrophobicity.

Stationary Phase: A C18 (octadecylsilyl) column is a common starting point due to its versatility in separating a wide range of moderately polar to nonpolar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed. The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic phase concentration to elute more strongly retained components.

Detection: The presence of the benzene (B151609) ring in this compound allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) is typically determined by running a UV spectrum, but a standard wavelength of 254 nm is often effective for aromatic compounds.

Optimization: Method optimization involves adjusting parameters such as the gradient slope, flow rate, and column temperature to achieve optimal separation of the main peak from any impurities, such as starting materials or by-products. mdpi.com

Below is a hypothetical data table outlining a typical HPLC method for analyzing the purity of a synthesis reaction mixture.

| Parameter | Condition | ||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Instrument | HPLC System with UV-Vis Detector | ||||||||||||

| Column | C18, 4.6 x 150 mm, 5 µm particle size | ||||||||||||

| Mobile Phase A | 0.1% Formic Acid in Water | ||||||||||||

| Mobile Phase B | Acetonitrile | ||||||||||||

| Flow Rate | 1.0 mL/min | ||||||||||||

| Column Temperature | 30 °C | ||||||||||||

| Detection Wavelength | 254 nm | ||||||||||||

| Injection Volume | 5 µL | ||||||||||||

| Gradient Program |

|

Research Findings: In a hypothetical analysis using the method above, a sample of synthesized this compound might show a major peak at a retention time of approximately 7.8 minutes. Peaks corresponding to starting materials, such as 2-fluoro-6-methylbenzoic acid, would appear at earlier retention times due to their higher polarity, while less polar by-products would elute later. The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Samples

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for assessing the purity of this compound and for detecting volatile impurities, such as residual solvents (e.g., methanol (B129727) from the esterification process) or volatile side products. uomustansiriyah.edu.iq

Method Development Principles: A GC method for this compound would typically involve a capillary column with a moderately polar stationary phase to effectively separate the analyte from other components.

Column: A column like a DB-624 or similar phase is suitable for separating a range of analytes, including halogenated aromatic compounds. rsc.org

Carrier Gas: An inert gas, typically helium or hydrogen, is used as the mobile phase.

Temperature Program: A temperature program is employed to ensure the separation of compounds with different boiling points. The analysis starts at a lower temperature to separate volatile components, and the temperature is gradually increased to elute the higher-boiling analyte and other less volatile impurities. rsc.org

Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. A Mass Spectrometer (MS) can also be coupled with the GC (GC-MS) to provide both quantitative data and structural information for impurity identification.

The following table presents a sample GC temperature program for the analysis of this compound.

| Parameter | Condition | |||||||||

|---|---|---|---|---|---|---|---|---|---|---|

| Instrument | Gas Chromatograph with FID | |||||||||

| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness | |||||||||

| Carrier Gas | Helium, constant flow 1.2 mL/min | |||||||||

| Inlet Temperature | 250 °C | |||||||||

| Detector Temperature | 280 °C | |||||||||

| Oven Program |

|

Research Findings: Using such a method, residual methanol would be detected at a very early retention time. The main product, this compound, would elute at a higher temperature, characteristic of its boiling point and interaction with the stationary phase. The high sensitivity of the method allows for the detection and quantification of impurities at very low levels (ppm range). rsc.org

Quantitative Analysis Methods in Research Settings

Accurately determining the amount of a compound is as important as assessing its purity. Quantitative analysis is used to calculate reaction yields and to prepare solutions of known concentrations for further experiments.

Quantitative NMR (qNMR) for Purity and Yield Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the concentration or purity of a sample without needing a standard of the analyte itself. jeol.comnih.gov The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. emerypharma.comjeol.com

Methodology: To perform a qNMR analysis, a precisely weighed amount of the sample is mixed with a precisely weighed amount of a high-purity internal standard. The standard should have a simple NMR spectrum with at least one peak that does not overlap with any analyte peaks.

Analyte Signals: For this compound, the sharp singlet signals from the ester methyl protons (-COOCH₃) and the aromatic methyl protons (-CH₃) are ideal for integration.

Internal Standard: A common internal standard is Maleic Acid, which produces a sharp singlet in the aromatic region that is unlikely to overlap with the analyte's signals.

Calculation: The purity of the analyte can be calculated using the following formula ox.ac.uk:

Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (mₛₜd / mₓ) * Pₛₜd

Where:

I = Integral area of the signal

N = Number of protons generating the signal

MW = Molecular weight

m = mass of the substance

P = Purity of the standard

ₓ refers to the analyte, and ₛₜd refers to the internal standard.

Hypothetical Research Data: The following table shows hypothetical data from a qNMR experiment to determine the purity of a batch of this compound.

| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |

|---|---|---|

| Mass (m) | 20.5 mg | 10.2 mg |

| Molecular Weight (MW) | 247.06 g/mol | 116.07 g/mol |

| Selected Signal | -COOCH₃ (singlet) | -CH=CH- (singlet) |

| Number of Protons (N) | 3 | 2 |

| Integral Area (I) | 1.00 | 0.65 |

| Purity of Standard (Pstd) | - | 99.9% |

Using the formula, the purity would be calculated as: Purityₓ (%) = (1.00 / 0.65) * (2 / 3) * (247.06 / 116.07) * (10.2 / 20.5) * 99.9% = 97.8%

Spectrophotometric Methods for Concentration Determination

UV-Vis spectrophotometry is a rapid and straightforward method for determining the concentration of a compound in solution, provided it contains a chromophore (a light-absorbing group). The aromatic ring in this compound acts as a chromophore, absorbing UV light.

Methodology: The method is based on the Beer-Lambert Law (A = εbc), which states that the absorbance (A) of a solution is directly proportional to its concentration (c).

Determine λmax: The wavelength of maximum absorbance (λmax) is first identified by scanning a dilute solution of the pure compound across a range of UV wavelengths.

Create a Calibration Curve: A series of standard solutions with known concentrations are prepared. The absorbance of each standard is measured at the λmax. A calibration curve is generated by plotting absorbance versus concentration. The resulting plot should be linear, and the slope of the line corresponds to the molar absorptivity (ε) if the path length (b) is 1 cm.

Measure Unknown Sample: The absorbance of the unknown sample solution is measured under the same conditions, and its concentration is determined by using the equation of the line from the calibration curve.

Hypothetical Calibration Data: The table below presents hypothetical data for generating a Beer-Lambert plot for this compound in methanol at its λmax.

| Standard No. | Concentration (mg/L) | Absorbance (A.U.) |

|---|---|---|

| 1 | 2.0 | 0.152 |

| 2 | 4.0 | 0.305 |

| 3 | 6.0 | 0.455 |

| 4 | 8.0 | 0.608 |

| 5 | 10.0 | 0.760 |

A linear regression of this data would yield an equation (e.g., y = 0.0759x + 0.001) with a high correlation coefficient (R² > 0.999), confirming the method's validity within this concentration range. An unknown sample that gives an absorbance of 0.530 would have a calculated concentration of approximately 6.97 mg/L.

Applications and Potential in Advanced Organic Chemistry Research

Role as a Key Intermediate in Complex Molecule Synthesis

The compound serves as a crucial intermediate in the construction of more elaborate organic molecules, particularly those intended for pharmaceutical and agrochemical applications. indiamart.com The presence of both bromo and fluoro substituents makes it a versatile precursor for a variety of cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental for creating carbon-carbon bonds. indiamart.com

The structure of Methyl 3-bromo-2-fluoro-6-methylbenzoate is well-suited for the synthesis of complex molecular scaffolds. The bromine atom at the 3-position is a particularly useful handle for modification. It can be readily replaced or functionalized through metal-catalyzed cross-coupling reactions, allowing for the attachment of various organic fragments. This capability enables chemists to build intricate, multi-ring systems or introduce specific functional groups required for biologically active molecules. The fluorine and methyl groups influence the molecule's reactivity and the conformational properties of the final product, providing a level of control in the design of novel chemical entities.

In the field of catalysis, the design of effective ligands is paramount for controlling the activity and selectivity of metal catalysts. This compound can serve as a foundational building block for sophisticated ligands. By modifying the bromo and ester functionalities, researchers can synthesize molecules that can coordinate with metal centers. The electronic properties of the aromatic ring, modulated by the electron-withdrawing fluorine atom and the electron-donating methyl group, can fine-tune the electronic environment of the metal catalyst. This, in turn, influences the catalyst's performance in various chemical transformations.

Integration into Materials Science Research

The unique combination of functional groups also positions this compound as a compound of interest in the development of new materials.

Compounds containing reactive halogen sites are potential monomers for the synthesis of specialty polymers. Through reactions like polycondensation or cross-coupling polymerization, the bifunctional nature of derivatives of this compound could be exploited to create polymer chains. The incorporation of fluorine into a polymer backbone is known to impart desirable properties such as thermal stability, chemical resistance, and unique surface characteristics. While specific polymers derived directly from this monomer are not widely documented, its structure is analogous to other building blocks used in the synthesis of high-performance materials.

The aromatic and halogenated nature of this compound suggests its potential use as a component in functional organic materials. The presence of a fluorinated benzene (B151609) ring can significantly impact the electronic properties of a larger conjugated system, such as those found in organic light-emitting diodes (OLEDs) or organic photovoltaics. By incorporating this moiety, materials scientists can modulate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for the performance of electronic devices.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent forces. thno.orgmdpi.com While direct research on this compound in this context is limited, its structural features suggest potential for exploration.

The bromine atom on the aromatic ring could participate in halogen bonding, a directional non-covalent interaction that is increasingly used in crystal engineering and the design of supramolecular assemblies. Furthermore, the aromatic ring itself can engage in π-π stacking interactions with other aromatic systems. These interactions are fundamental to host-guest chemistry, where a "host" molecule can selectively bind a "guest" molecule. thno.orgresearchgate.net In such a scenario, this compound or its derivatives could potentially act as a guest, fitting into the cavity of a larger host macrocycle like a cyclodextrin (B1172386) or calixarene, driven by a combination of hydrophobic effects and specific non-covalent interactions. thno.org This area remains a prospective field for future research.

Future Research Directions and Unexplored Avenues

Chemo- and Regioselective Functionalization of Poly-Substituted Aromatic Systems

The selective functionalization of a polysubstituted aromatic ring like that in Methyl 3-bromo-2-fluoro-6-methylbenzoate is a significant challenge in organic synthesis. The presence of multiple distinct substituents necessitates precise control over reaction conditions to achieve the desired chemo- and regioselectivity.

The bromine atom at the C3 position is a prime target for various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. organic-chemistry.orgmdpi.comrsc.org Future research could focus on developing highly selective catalyst systems that can efficiently couple a wide range of substrates at the C-Br bond without affecting the other functional groups. The directing effects of the existing substituents will play a crucial role in any further electrophilic aromatic substitution reactions. The interplay between the ortho-para directing methyl group and the meta-directing methyl ester group, complicated by the presence of the halogens, presents a complex system for predicting the regiochemical outcome of reactions like nitration, halogenation, or acylation. nih.gov

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |

| C4 | Activated by methyl (ortho), deactivated by ester (meta) and halogens | Moderate | Low to moderate |

| C5 | Deactivated by halogens and ester (ortho) | Low | Low |

Note: This table presents a qualitative prediction based on general principles of electrophilic aromatic substitution.

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. blazingprojects.comworldpharmatoday.comacs.org Future research on this compound should prioritize the development of sustainable synthetic routes. This includes the use of greener solvents, catalysts, and reagents, as well as improving the atom economy of reactions. nih.govmdpi.com

One avenue of exploration is the use of biocatalysis for the synthesis and modification of this compound. mdpi.com Enzymes could potentially be used for selective transformations, such as the hydrolysis of the ester group or the oxidation of the methyl group, under mild and environmentally benign conditions. Additionally, the development of synthetic pathways that utilize renewable starting materials would be a significant advancement. nih.gov Research into solvent-free reaction conditions or the use of water as a solvent for reactions involving this compound could also contribute to more sustainable processes. researchgate.net

Exploration of Novel Reactivity Pathways and Transformations

Beyond traditional cross-coupling and electrophilic substitution reactions, there are several novel reactivity pathways that could be explored for this compound. The application of photoredox catalysis, for instance, could open up new avenues for the functionalization of this molecule under mild conditions. rsc.orgresearchgate.netrsc.org Visible-light-mediated reactions could potentially enable C-H functionalization at specific positions on the aromatic ring, offering a direct method for introducing new functional groups without the need for pre-functionalized starting materials. beilstein-journals.org

Furthermore, the unique electronic properties conferred by the fluorine and bromine substituents could be exploited in novel transformations. For example, the fluorine atom may influence the reactivity of adjacent groups or participate in specific types of bonding interactions. The development of new catalytic systems that can selectively activate the C-F bond for functionalization would be a groundbreaking achievement in the field of organofluorine chemistry.

Development of Advanced Computational Models for Predicting Complex Reactivity

Computational chemistry offers powerful tools for predicting the reactivity and regioselectivity of complex molecules like this compound. nih.govrsc.org Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict transition state energies, and rationalize the observed selectivity of different reactions. rsc.orgnih.gov

Future research could focus on developing sophisticated computational models that can accurately predict the outcome of various transformations on this polysubstituted aromatic system. acs.orgnih.govacs.org Such models could take into account the electronic and steric effects of all the substituents to provide a detailed understanding of the factors that govern reactivity. nih.gov These predictive models would be invaluable for designing more efficient and selective synthetic routes, thereby reducing the need for extensive experimental optimization.

Interactive Data Table: Hypothetical DFT Calculation Results for Bond Dissociation Energies (BDEs)

| Bond | Hypothetical BDE (kcal/mol) | Implication for Reactivity |

| C3-Br | 75 | Likely site for oxidative addition in cross-coupling reactions |

| C2-F | 115 | C-F bond is significantly stronger and less reactive |

| C6-CH3 (C-H) | 98 | Potential for radical-mediated C-H functionalization |

Note: The BDE values are hypothetical and for illustrative purposes only.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, particularly in the pharmaceutical industry. mdpi.comnih.govaurigeneservices.com The integration of the synthesis and derivatization of this compound into continuous flow systems could offer numerous advantages, including improved reaction control, enhanced safety, and easier scalability. acs.orgjst.org.in

Automated high-throughput experimentation (HTE) platforms could be used to rapidly screen a wide range of reaction conditions for the functionalization of this compound, accelerating the discovery of new and efficient synthetic methods. nih.govresearchgate.nettrajanscimed.comoxfordglobal.comnih.gov The combination of flow chemistry and automation would enable the rapid synthesis of a library of derivatives of this compound, which could then be screened for biological activity in drug discovery programs. This approach would significantly shorten the timeline for the development of new pharmaceuticals based on this versatile building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.